REACTION_CXSMILES
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[NH2:1][C:2]1[C:3]([C:8]([NH2:10])=[O:9])=[N:4][CH:5]=[CH:6][N:7]=1.[C:11]([O:14][C:15](=O)[CH3:16])(=O)[CH3:12]>>[CH2:11]([O:14][CH2:15][C:16]1[NH:10][C:8](=[O:9])[C:3]2[C:2](=[N:7][CH:6]=[CH:5][N:4]=2)[N:1]=1)[CH3:12]
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Name
|
|
Quantity
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8.3 g
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Type
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reactant
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Smiles
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NC=1C(=NC=CN1)C(=O)N
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Name
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triethyl orthoethoxyacetate
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Quantity
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49.5 g
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Type
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reactant
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Smiles
|
|
Name
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Quantity
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53 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is refluxed under a nitrogen atmosphere for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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falls with the passage of time from 124° to 96° C.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
|
Details
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the precipitate formed
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Type
|
CUSTOM
|
Details
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is isolated by filtration
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Type
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WASH
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Details
|
It is washed with ether
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Type
|
CUSTOM
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Details
|
recrystallized from ethanol
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Name
|
|
Type
|
|
Smiles
|
C(C)OCC1=NC2=NC=CN=C2C(N1)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |